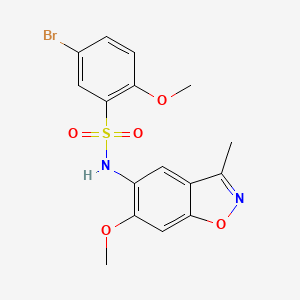
Y06036
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthetic route for Y06036 involves several steps, including the assembly of key intermediates and the final coupling to form the target compound. Detailed synthetic procedures are available in the literature .
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations have been investigated. It interacts with the BRD4 bromodomain, disrupting its function and affecting downstream gene expression. Further studies explore its stability under various conditions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Coenzyme Q Analogues
Y06036 serves as a key intermediate in the synthesis of Coenzyme Q analogues. These analogues are crucial for studying the electron transport chain in mitochondria and bacterial respiratory systems. The compound’s ability to undergo bromination, methoxylation, and oxidation reactions makes it an excellent candidate for preparing Coenzyme Qn family members, which are known for their electron-transfer activity and antioxidant properties .
Development of Cardiovascular Therapeutics
Due to its structural similarity to Coenzyme Q, Y06036 could be used in the development of therapeutics for cardiovascular diseases. Coenzyme Q is widely used in treating such conditions, and analogues derived from Y06036 may offer similar benefits or be used to better understand disease mechanisms .
Mitochondrial Disorder Treatment Research
Researchers can utilize Y06036 in the study and treatment of mitochondrial disorders. By acting as an antioxidant and participating in electron transfer, compounds derived from Y06036 could help in mitigating the effects of these disorders .
Organic Synthesis Intermediate
Y06036, with its borate and sulfonamide groups, can be synthesized through nucleophilic and amidation reactions. This makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications .
Enzyme Inhibitor Studies
The compound’s unique structure allows it to be used in research as an enzyme inhibitor. This application is significant in the development of new drugs and therapeutic agents, especially for targeting specific biochemical pathways .
Fluorescent Probe Development
Y06036’s chemical properties may make it suitable for use as a fluorescent probe. Such probes are essential in biological research for detecting and measuring the presence of various ions and molecules within cells .
Drug Carrier Construction
Due to the presence of borate ester bonds, Y06036 could be employed in the construction of stimulus-responsive drug carriers. These carriers have the potential to deliver drugs in a controlled manner, responding to changes in the microenvironment such as pH, glucose levels, and ATP .
Anticancer Research
The borate and sulfonamide groups present in Y06036 make it a candidate for anticancer drug research. It could be used to synthesize compounds that act as specific ligand drugs or enzyme inhibitors, providing new avenues for cancer treatment .
Wirkmechanismus
Y06036, also known as 5-bromanyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal motif (BET) family proteins . This article will delve into the mechanism of action of Y06036, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Y06036 is the BRD4 (1) bromodomain . BRD4 is a member of the BET family proteins, which are epigenetic “readers” and play a key role in the regulation of gene transcription .
Mode of Action
Y06036 binds to the BRD4 (1) bromodomain with a Kd value of 82 nM . This binding disrupts the interaction between BRD4 and acetylated lysines, thereby inhibiting the transcriptional activity of BRD4 .
Biochemical Pathways
The inhibition of BRD4 by Y06036 affects the transcription of several genes, including those regulated by the androgen receptor (AR) . This results in significant down-regulation of both full-length (AR-fl) and AR variants .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Y06036 are not available, it has been demonstrated that Y06036 exhibits low micromolar or nanomolar potencies (IC50: 0.29-2.6 μΜ) in four androgen receptor (AR)-positive prostate cancer cell lines .
Result of Action
The action of Y06036 leads to the inhibition of cell growth and colony formation in prostate cancer cell lines . In vivo, Y06036 demonstrates therapeutic effects in a C4-2B castration-resistant prostate cancer xenograft tumor model in mice .
Action Environment
It is known that y06036 is well tolerated in treated mice, based on the weight of the animal body and their general behavior .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGNGFGTOSOVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


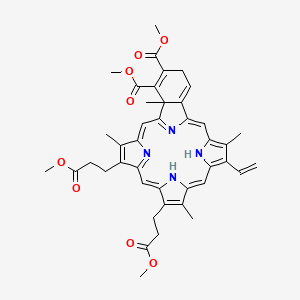

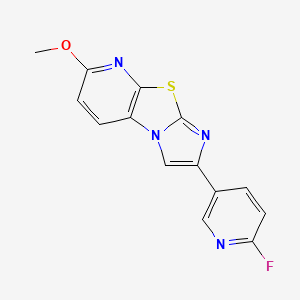
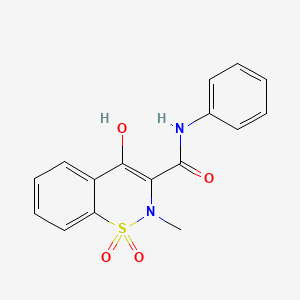
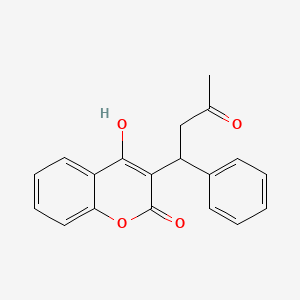

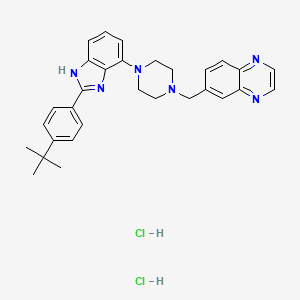
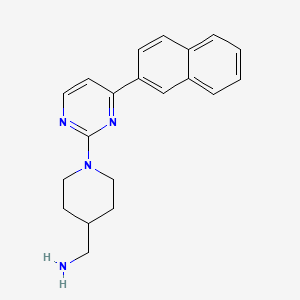
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
